N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

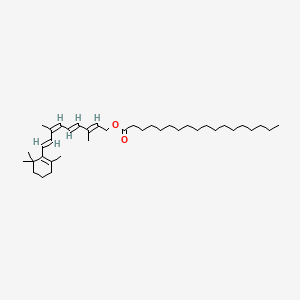

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C29H54N3O7P and its molecular weight is 587.739. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The total synthesis of D-erythro-sphinganine, starting from commercial N-tert-butyloxycarbonyl-L-serine methyl ester, showcases the utility of N-tert-butyloxycarbonyl derivatives in preparing bioactive sphingolipids. The approach employs a stereoselective preparation of an α-amino epoxide, fitting the stereochemistry of the sphinganine’s polar head, with an overall yield of 68% (Siciliano et al., 2014).

A direct and sustainable method for synthesizing tert-butyl esters using flow microreactor systems was developed, highlighting the efficiency and versatility of this approach compared to traditional batch processing. This technique is significant for the synthesis of compounds like N-tert-butyloxycarbonyl derivatives (Degennaro et al., 2016).

A novel regioselective synthesis of d-erythro-sphingosine 1-phosphate and d-erythro-ceramide 1-phosphate utilizes in situ oxidative phosphorylation and chemoselective deprotection, demonstrating the versatility of N-tert-butyloxycarbonyl protected sphingosine derivatives in constructing complex sphingolipids (Szulc et al., 2000).

Biological Applications

The study on sphingosine-1-phosphate (S1P) and its role in erythrocyte glycolysis and oxygen release in response to high-altitude hypoxia underscores the biological significance of S1P derivatives. This research reveals how S1P promotes erythrocyte glycolysis and oxygen delivery, potentially offering therapeutic opportunities to counteract tissue hypoxia (Sun et al., 2016).

Sphingosine-1-phosphate's role in inducing proliferation of astrocytes via intracellular signaling cascades further exemplifies the wide-ranging biological activities of sphingosine derivatives. This study highlights the physiological and potentially pathophysiological implications of S1P in the central nervous system (Pébay et al., 2001).

properties

IUPAC Name |

tert-butyl N-[(2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)/t26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQCFDMQYMFAF-RRPNLBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747200 |

Source

|

| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169528-22-7 |

Source

|

| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)